molecular formula C17H21N5O3 B6937643 N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B6937643
M. Wt: 343.4 g/mol
InChI Key: MTXRFHWEBYMHSG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group, a furan ring, and a piperidine ring

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21(2)15-13(10-18-11-19-15)20-16(23)12-5-7-22(8-6-12)17(24)14-4-3-9-25-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXRFHWEBYMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable precursors.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)pyrimidin-5-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other pyrimidine and furan derivatives.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring structure.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine share the furan ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs.

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